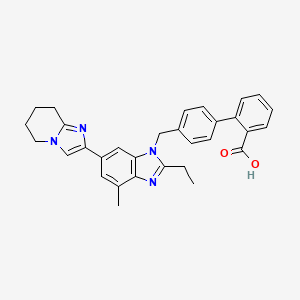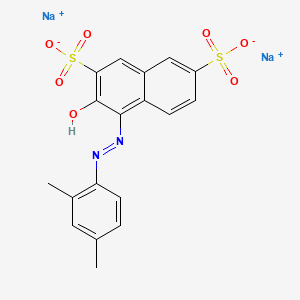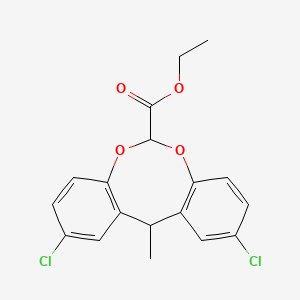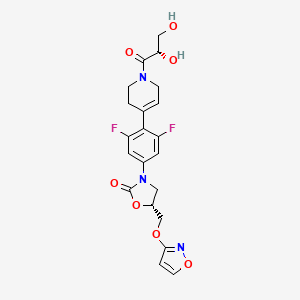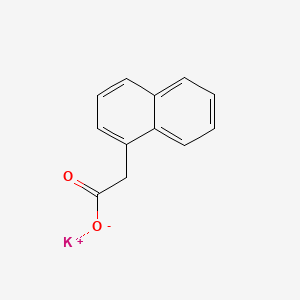![molecular formula C29H40F2N4O4 B1679119 [(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)
[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD 161182 is a synthetic organic compound known for its role as a neurokinin 3 receptor antagonist. It was initially developed by Parke-Davis & Co. Ltd. and is recognized for its potential therapeutic applications in treating various diseases .
Preparation Methods
The synthesis of PD 161182 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. the compound’s molecular formula is C29H40F2N4O4, and its structure includes multiple functional groups that contribute to its biological activity .
Chemical Reactions Analysis
PD 161182 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PD 161182 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a reference compound in studies involving neurokinin 3 receptor antagonists.
Biology: Employed in cellular assays to study receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating anxiety disorders and other diseases.
Industry: Utilized in the development of new pharmacological agents targeting neurokinin receptors
Mechanism of Action
PD 161182 exerts its effects by antagonizing the neurokinin 3 receptor, a type of G protein-coupled receptor. This interaction inhibits the receptor’s activity, leading to a decrease in the downstream signaling pathways associated with various physiological responses. The molecular targets and pathways involved include the inhibition of the senktide-induced acidification response, which is mediated by the neurokinin 3 receptor .
Comparison with Similar Compounds
PD 161182 is compared with other neurokinin receptor antagonists, such as:
PD 156319: Another neurokinin 3 receptor antagonist with similar biological activity.
PD 168001: Known for its high affinity and selectivity towards neurokinin receptors.
PD 168073: Exhibits potent antagonistic effects on neurokinin receptors.
The uniqueness of PD 161182 lies in its specific molecular structure and its high affinity for the neurokinin 3 receptor, making it a valuable compound in pharmacological research .
Properties
Molecular Formula |
C29H40F2N4O4 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C29H40F2N4O4/c1-20(2)25(21-13-8-7-9-14-21)39-28(38)35-29(3,19-22-15-12-16-23(30)24(22)31)26(36)33-17-10-5-4-6-11-18-34-27(32)37/h7-9,12-16,20,25H,4-6,10-11,17-19H2,1-3H3,(H,33,36)(H,35,38)(H3,32,34,37)/t25-,29-/m0/s1 |
InChI Key |
IWEYVTFOHKCWJN-SVEHJYQDSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC=C1)OC(=O)N[C@@](C)(CC2=C(C(=CC=C2)F)F)C(=O)NCCCCCCCNC(=O)N |
SMILES |
CC(C)C(C1=CC=CC=C1)OC(=O)NC(C)(CC2=C(C(=CC=C2)F)F)C(=O)NCCCCCCCNC(=O)N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)OC(=O)NC(C)(CC2=C(C(=CC=C2)F)F)C(=O)NCCCCCCCNC(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(7-(isopropylbenzyloxycarbonyl-(alpha-methyl-2,3-difluorophenylalanyl)amino)heptyl)urea PD 161182 PD-161182 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




